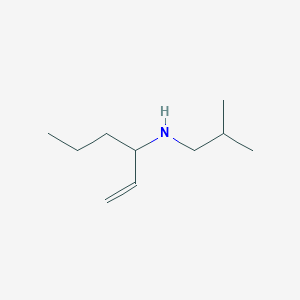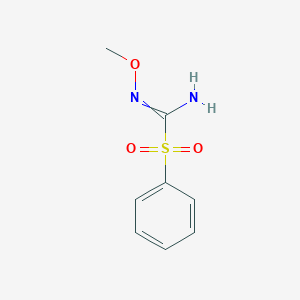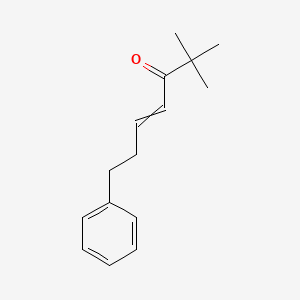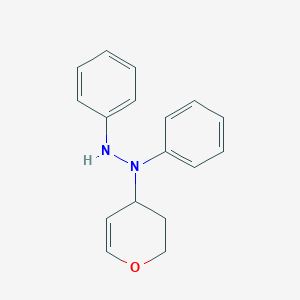
3-Methoxyprop-2-enoyl isocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxyprop-2-enoyl isocyanate: is an organic compound with the molecular formula C5H5NO3 It is characterized by the presence of both an isocyanate group (-NCO) and a methoxy group (-OCH3) attached to a prop-2-enoyl backbone
準備方法
Synthetic Routes and Reaction Conditions: 3-Methoxyprop-2-enoyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 3-methoxyprop-2-enoyl chloride with sodium azide, followed by thermal decomposition to yield the isocyanate. The reaction conditions typically include an inert atmosphere and controlled temperature to ensure the stability of the intermediate compounds.
Industrial Production Methods: In industrial settings, the production of isocyanates often involves the phosgene process. due to the toxicity of phosgene, alternative methods such as the nonphosgene approach are being explored. This includes the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of the resulting carbamate to produce the isocyanate .
化学反応の分析
Types of Reactions: 3-Methoxyprop-2-enoyl isocyanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form carbamic acid derivatives.
Alcoholysis: Reacts with alcohols to form urethanes.
Aminolysis: Reacts with amines to form ureas.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water or aqueous solutions.
Alcoholysis: Requires the presence of alcohols and may be catalyzed by acids or bases.
Aminolysis: Involves amines and can be catalyzed by acids or bases.
Major Products:
Hydrolysis: Produces carbamic acid derivatives.
Alcoholysis: Produces urethanes.
Aminolysis: Produces ureas
科学的研究の応用
3-Methoxyprop-2-enoyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: Investigated for its potential use in the modification of biomolecules and the development of bioactive compounds.
Medicine: Explored for its potential in drug development and as a reagent in diagnostic assays.
Industry: Utilized in the production of coatings, adhesives, and foams due to its reactivity with polyols and amines
作用機序
The mechanism of action of 3-methoxyprop-2-enoyl isocyanate involves its reactivity with nucleophiles such as water, alcohols, and amines. The isocyanate group (-NCO) is highly electrophilic, allowing it to react readily with nucleophiles to form carbamates, urethanes, and ureas. These reactions are often catalyzed by acids or bases, which facilitate the nucleophilic attack on the isocyanate group .
類似化合物との比較
Methyl isocyanate: Similar in structure but lacks the methoxy group.
Ethyl isocyanate: Similar in structure but has an ethyl group instead of a methoxy group.
Phenyl isocyanate: Contains a phenyl group instead of a methoxy group.
Uniqueness: 3-Methoxyprop-2-enoyl isocyanate is unique due to the presence of both the methoxy group and the isocyanate group, which imparts distinct reactivity and properties compared to other isocyanates. This dual functionality allows for a broader range of chemical reactions and applications .
特性
CAS番号 |
174230-82-1 |
|---|---|
分子式 |
C5H5NO3 |
分子量 |
127.10 g/mol |
IUPAC名 |
3-methoxyprop-2-enoyl isocyanate |
InChI |
InChI=1S/C5H5NO3/c1-9-3-2-5(8)6-4-7/h2-3H,1H3 |
InChIキー |
HAVVCBYMVOGGRT-UHFFFAOYSA-N |
正規SMILES |
COC=CC(=O)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride](/img/structure/B12551950.png)

![N,N'-Hexane-1,6-diylbis[N'-(3-hydroxyphenyl)urea]](/img/structure/B12551970.png)
![Hexanamide, N-[(1R)-1-phenylethyl]-](/img/structure/B12551972.png)



![6-Phenyl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12552009.png)
![2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol](/img/structure/B12552019.png)


![Benzoic acid, 3,4-bis[[11-[(1-oxo-2-propenyl)oxy]undecyl]oxy]-](/img/structure/B12552041.png)
![1,1'-[Cyclopropane-1,1-diylbis(carbonyloxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12552043.png)

